molecular formula C24H28N2O6 B1264339 Platensimycin B1

Platensimycin B1

Cat. No. B1264339
M. Wt: 440.5 g/mol
InChI Key: KUDPXYYGDAJFNU-OFBLZTNGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Platensimycin B1 is a polycyclic cage that is the benzamide derivative of platensimycin. It is isolated from Streptomyces platensis. It has a role as a metabolite. It is a cyclic ether, a cyclic ketone, a polycyclic cage, a member of benzamides and a member of resorcinols. It derives from a platensimycin.

Scientific Research Applications

Antibacterial Properties and Mechanism

Platensimycin, including its congener Platensimycin B1, is known for its strong, broad-spectrum antibacterial activity against Gram-positive bacteria. This activity stems from its unique mechanism of action, which involves the selective inhibition of β-ketoacyl-(acyl-carrier-protein (ACP)) synthase I/II (FabF/B) in the fatty acid biosynthesis pathway. This mode of action makes platensimycin particularly effective against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus, and vancomycin-resistant enterococci. Its efficacy has been demonstrated in vivo, showing the ability to eradicate Staphylococcus aureus infection in mice without observed toxicity (Wang et al., 2006).

Chemical Synthesis and Analogues

Research efforts have focused on the total synthesis of platensimycin and its congeners, including Platensimycin B1, to explore their potential in antibiotic development. These synthetic efforts involve constructing a cage-like core structure followed by the attachment of various side chains. The synthesis approaches include both racemic and asymmetric routes, contributing to the development of potentially more effective derivatives through chemical modifications (Nicolaou et al., 2010).

Biosynthetic Pathways

Biosynthetic studies of platensimycin reveal insights into its natural production. For example, the aminobenzoic acid unit in platensimycin is derived from the TCA cycle, and the tetracyclic enone moiety originates from the non-mevalonate MEP terpenoid pathway. Understanding these biosynthetic pathways is crucial for developing new methods of antibiotic production and potentially enhancing yields for clinical applications (Herath et al., 2007).

Potential in Medicine Beyond Antibiotics

Platensimycin B1 has implications beyond its antibacterial properties. For instance, it has been investigated for its antidiabetic and antisteatotic effects, particularly as a selective inhibitor of mammalian fatty acid synthase. This has led to studies exploring its potential in the treatment of metabolic disorders like diabetes and fatty liver in animal models, indicating a broader scope of therapeutic applications (Wu et al., 2011).

properties

Product Name

Platensimycin B1

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

3-[3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzamide

InChI

InChI=1S/C24H28N2O6/c1-22(7-6-17(29)26-18-14(27)4-3-13(19(18)30)21(25)31)16(28)5-8-24-10-12-9-15(20(22)24)32-23(12,2)11-24/h3-5,8,12,15,20,27,30H,6-7,9-11H2,1-2H3,(H2,25,31)(H,26,29)/t12-,15+,20+,22-,23+,24+/m1/s1

InChI Key

KUDPXYYGDAJFNU-OFBLZTNGSA-N

Isomeric SMILES

C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)N)O)O2

Canonical SMILES

CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)N)O)O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Platensimycin B1
Reactant of Route 2
Platensimycin B1
Reactant of Route 3
Platensimycin B1
Reactant of Route 4
Platensimycin B1
Reactant of Route 5
Platensimycin B1
Reactant of Route 6
Platensimycin B1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.